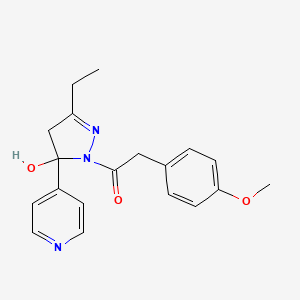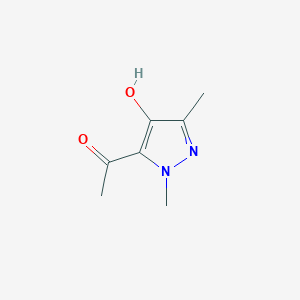
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-hydroxy-3,5-dimethylpyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(4-oxo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.
- Reduction of the ethanone group can produce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Lacks the hydroxy and ethanone groups.
4-Hydroxy-3,5-dimethylpyrazole: Similar but without the ethanone group.
Uniqueness: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone stands out due to the combination of the hydroxy, ethanone, and pyrazole moieties, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85985-63-3 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3 |
Clé InChI |
RPJLYKHNKUUIRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1O)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
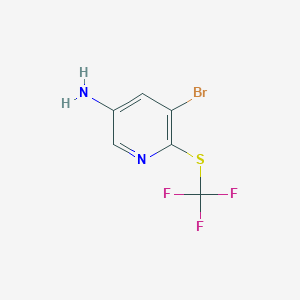
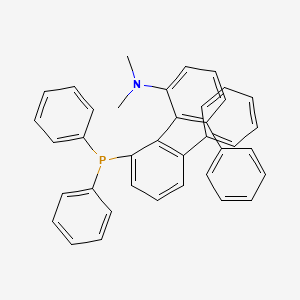
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
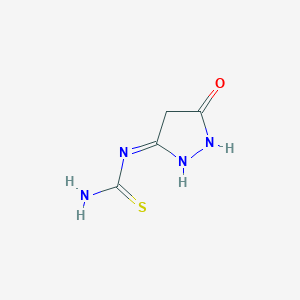

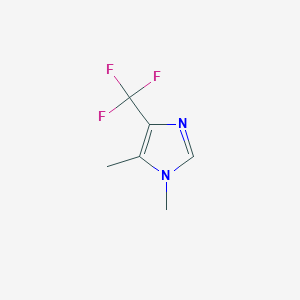
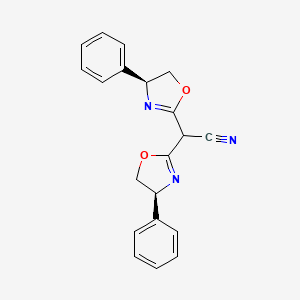
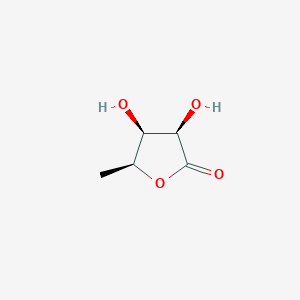
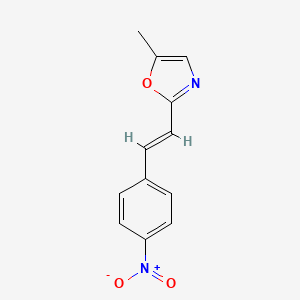
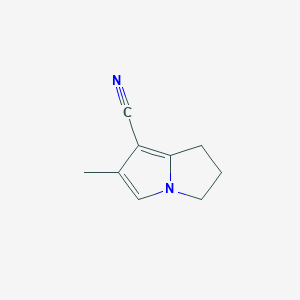
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
